![molecular formula C24H22N2O4 B411699 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B411699.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzooxazole derivatives and phenoxy acetamides. Common reagents used in these reactions include:
Benzooxazole derivatives: Synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Phenoxy acetamides: Prepared by reacting phenols with chloroacetamides under basic conditions.
The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzothiazol-2-yl-2-methoxy-phenyl)-2-(2,4-dimethyl-phenoxy)-acetamide
- N-(5-Benzimidazol-2-yl-2-methoxy-phenyl)-2-(2,4-dimethyl-phenoxy)-acetamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide stands out due to its unique combination of benzooxazole and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-8-10-20(16(2)12-15)29-14-23(27)25-19-13-17(9-11-21(19)28-3)24-26-18-6-4-5-7-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
WVQJHZFVNYDKAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B411616.png)

![2-[4-chloro(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411619.png)
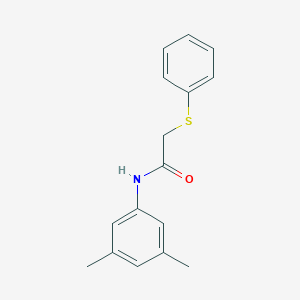
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B411624.png)
![4-methyl-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B411626.png)
![2-[4-(dimethylamino)benzylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B411627.png)
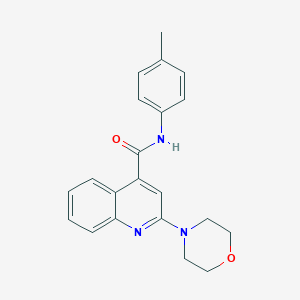
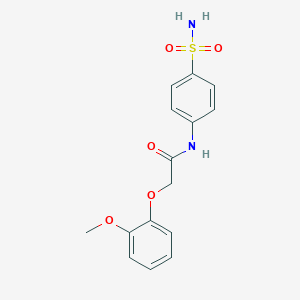
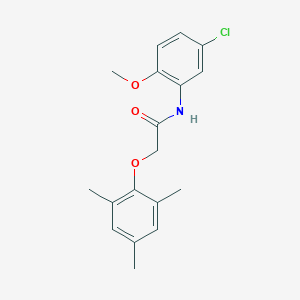
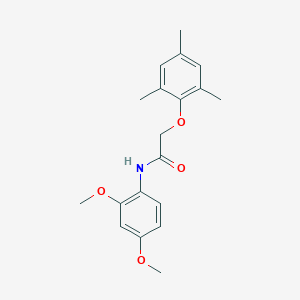
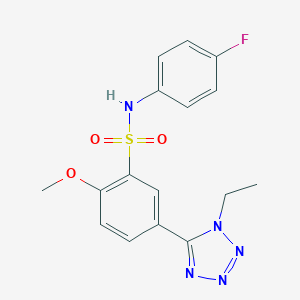
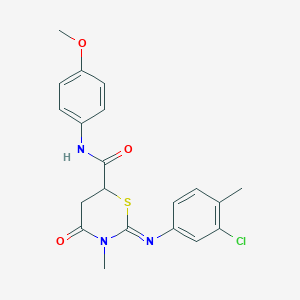
![(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411638.png)
